molecular formula C9H17NO4 B558087 (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid CAS No. 190897-47-3

(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

Cat. No.: B558087
CAS No.: 190897-47-3
M. Wt: 203.24 g/mol
InChI Key: GDQRNRYMFXDGMS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H/¹³C NMR Spectral Signatures in DMSO-d₆

Key spectral features include:

Proton Group Chemical Shift (δ) Multiplicities
t-Bu (C(CH₃)₃) 1.63 ppm Singlet
Cα-H (C2) 4.38 ppm Quartet (J = 6.8 Hz)
Cβ-H (C3) 1.75 ppm Triplet (J = 7.1 Hz)
Carboxylic Acid OH 12.73 ppm Broad singlet

The carbonyl carbons of the Boc group and carboxylic acid resonate at 153.61 ppm and 173.64 ppm , respectively.

IR Spectroscopy for Carbamate Group Verification

Critical absorption bands:

Functional Group Wavenumber (cm⁻¹) Assignment
C=O (Carbamate) 1700–1750 Stretching vibration.
N-H (Carbamate) 3300–3350 Stretching vibration.
C-O (t-Bu) 1150–1200 Symmetric/asymmetric stretching.

The absence of a strong O-H stretch near 2500–3300 cm⁻¹ confirms deprotonation of the carboxylic acid in DMSO-d₆.

Mass Spectrometric Fragmentation Patterns

Prominent fragments in ESI-MS include:

Fragment m/z Origin
[M + H]⁺ 203.24 Molecular ion
[M - Boc]⁺ 146.13 Loss of t-Bu (57 Da) and CO₂.
[M - CO₂]⁺ 203.24 – 44 Decarboxylation.

The Boc group’s stability under acidic conditions is evident from the dominance of t-Bu loss over decarboxylation.

Properties

IUPAC Name

(2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQRNRYMFXDGMS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476389
Record name (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190897-47-3
Record name (2S)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of β-Amino Acid Precursors

The tert-butoxycarbonyl (Boc) group is introduced to the amino moiety of (S)-3-amino-2-methylpropanoic acid via reaction with di-tert-butyl dicarbonate (Boc anhydride). This method, adapted from peptide chemistry protocols, involves dissolving the amino acid in a mixture of water and dioxane (1:1 v/v) with 1.2 equivalents of Boc anhydride. Sodium bicarbonate is added to maintain a pH of 8–9, and the reaction proceeds at 0–5°C for 4 hours . After extraction with ethyl acetate and evaporation, the crude product is recrystallized from hexane/ethyl acetate to yield the Boc-protected derivative with >98% purity .

Key Reaction Parameters

ParameterCondition
SolventWater/dioxane (1:1)
Temperature0–5°C
BaseNaHCO₃
Reaction Time4 hours
Yield85–90%

Asymmetric Synthesis via Chiral Auxiliaries

To circumvent resolution steps, asymmetric synthesis routes employ Evans oxazolidinone auxiliaries. D-Serine methyl ester is converted to a methyl (4S)-N-(9-phenylfluoren-9-yl)-oxazolidine-4-carboxylate intermediate through N-phenylfluorenation and cyclization with formaldehyde . Nucleophilic addition of methyl lithium to the oxazolidine generates a tertiary alcohol, which undergoes reductive ring-opening with NaCNBH₃ and HCl to yield N-methyl-β-hydroxyvaline. Subsequent Boc protection and oxidation with TEMPO/NaClO₂/NaOCl produce the target compound with >99% enantiomeric excess (ee) .

Advantages

  • Avoids racemic mixtures.

  • Achieves high stereocontrol (99% ee).

  • Compatible with multi-gram synthesis .

Resolution of Racemic Mixtures Using L-DBTA

For racemic 3-amino-2-methylpropanoic acid, chiral resolution with dibenzoyl-L-tartaric acid (L-DBTA) in acetone/water (80:20 v/v) isolates the (S)-enantiomer. The free base (±)-2-amino-3-methylbutyramide is dissolved in refluxing acetone, followed by L-DBTA addition. Cooling precipitates the D-2-amino-3-methylbutyramide L-DBTA salt, which is filtered and acidified with HCl to release the (S)-enantiomer . Final hydrolysis and ion-exchange chromatography yield (S)-3-amino-2-methylpropanoic acid, which is Boc-protected as described in Section 1.

Resolution Efficiency

ParameterValue
Solvent RatioAcetone/water (80:20)
Resolving AgentL-DBTA (1.5 equiv)
Optical Purity99.2% ee
Overall Yield72%

Catalytic Hydrogenation of β-Keto Acids

A three-step approach involves:

  • Strecker Synthesis : Isobutyraldehyde reacts with sodium cyanide and ammonium chloride to form 2-amino-3-methylbutyronitrile .

  • Hydrolysis : The nitrile is hydrolyzed to 2-amino-3-methylbutyramide using NaOH and acetone at 0–5°C .

  • Boc Protection and Hydrogenation : The amine is Boc-protected and hydrogenated over Pd/C in methanol to reduce residual nitrile groups, followed by acidic workup to yield the carboxylic acid .

Limitations

  • Requires careful control of hydrolysis conditions to prevent racemization.

  • Lower enantioselectivity (85–90% ee) compared to asymmetric methods .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. Common methods include:

Reagent/Condition Time Temperature Product Source
Trifluoroacetic acid (TFA)1–2 hoursRoom temp(S)-3-Amino-2-methylpropanoic acid
HCl in dioxane4 hours0–5°CHydrochloride salt of free amine

Mechanism : Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol.

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical derivatization reactions:

Esterification

Reagent Conditions Product Yield Source
Methanol + H₂SO₄Reflux, 12 hoursMethyl (S)-3-(Boc-amino)-2-methylpropanoate85%
Allyl alcohol + DCC/DMAPCH₂Cl₂, 0°C → RTAllyl (S)-3-(Boc-amino)-2-methylpropanoate78%

Amide Formation

Coupling reagents enable peptide bond synthesis:

Coupling Agent Base Nucleophile Product Yield Source
HATUDIPEABenzylamine(S)-3-(Boc-amino)-N-benzyl-2-methylpropanamide92%
EDC/HOBtNMMGlycine methyl esterDipeptide derivative88%

Substitution at the β-Position

The methyl-substituted β-carbon participates in stereospecific reactions:

Chlorination

Reaction with 2,4,6-trichloro-1,3,5-triazine (TCT) in dichloromethane yields chlorinated derivatives:

Reagent Solvent Time Product Yield Source
TCTCH₂Cl₂4 hours(S)-3-(Boc-amino)-2-methyl-3-chloropropanoate31%

Application : Intermediate for synthesizing β-chloro-β-methyl amino acids in peptidomimetics .

Carboxylic Acid Reduction

Reagent Conditions Product Yield Source
LiAlH₄THF, 0°C → RT(S)-3-(Boc-amino)-2-methylpropanol70%

Oxidative Deprotection

Hydrogenolysis removes benzyl-type protecting groups in tandem with Boc cleavage:

Reagent Conditions Product Yield Source
H₂/Pd-CMeOH, 4 hoursFree amine + CO₂ + tert-butanol95%

Comparative Reactivity Data

A comparison of reaction rates for Boc deprotection:

Acid Concentration Reaction Rate (k, s⁻¹)
Trifluoroacetic acid50% in DCM1.2 × 10⁻³
HCl (gas)4 M in dioxane3.8 × 10⁻⁴

Data derived from kinetic studies in .

Stability Under Synthetic Conditions

The compound remains stable in:

  • Polar aprotic solvents (DMF, DMSO) at ≤60°C
  • Basic aqueous solutions (pH ≤9)

Degradation occurs in:

  • Strong acids (pH <2) via Boc cleavage
  • High-temperature (>80°C) protic solvents

Scientific Research Applications

Chemical Synthesis

1.1 Peptide Synthesis
The compound serves as a building block in the synthesis of peptides. The Boc group protects the amine during coupling reactions, which is crucial for assembling peptides without unwanted side reactions. This characteristic makes it highly valuable in the field of medicinal chemistry where precise peptide sequences are required for therapeutic agents.

1.2 Chemoenzymatic Processes
Recent studies highlight its role in chemoenzymatic synthesis, where it acts as a substrate for enzyme-catalyzed reactions. For instance, it can be transformed into various 2-substituted 3-hydroxycarboxylic acids through enzymatic deamination followed by aldol addition and oxidative decarboxylation processes . This method is advantageous in creating enantiomerically pure compounds, which are essential in pharmaceutical applications.

Pharmaceutical Applications

2.1 Therapeutic Potential
Research indicates that (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid derivatives may function as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme plays a significant role in inflammatory responses and is implicated in various diseases such as asthma, rheumatoid arthritis, and Duchenne muscular dystrophy . The inhibition of H-PGDS could provide therapeutic benefits for these conditions.

2.2 Drug Development
The compound's derivatives have been explored for their potential as active pharmaceutical ingredients (APIs). For example, modifications to the Boc-protected structure can lead to compounds with enhanced bioactivity against specific targets involved in disease pathology . The versatility of this compound allows researchers to tailor its structure for improved efficacy and safety profiles.

Biological Studies

3.1 Interaction Studies
Studies have been conducted to evaluate the binding affinities of this compound with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanisms of action and potential therapeutic roles.

3.2 Structure-Activity Relationships (SAR)
The compound's structural features allow researchers to investigate SAR, which is vital for optimizing drug candidates. By systematically modifying the side chains or functional groups, scientists can enhance the biological activity and selectivity of derivatives derived from this amino acid .

5.1 Case Study on Peptide Synthesis
In a study focusing on peptide synthesis, this compound was utilized to successfully create a series of bioactive peptides with enhanced stability and activity against specific targets . The results demonstrated improved yields compared to traditional methods.

5.2 Case Study on H-PGDS Inhibition
A recent patent highlighted the use of derivatives of this compound as H-PGDS inhibitors, showcasing their potential in treating conditions like Duchenne muscular dystrophy and asthma. The study reported significant reductions in inflammatory markers following treatment with these compounds .

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the amino group is released, allowing it to react with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural variations among Boc-protected amino acid analogs lie in the substituents attached to the β-carbon of the propanoic acid chain. These modifications influence steric bulk, polarity, and electronic properties, which directly impact solubility, stability, and biological interactions. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid Methyl C₉H₁₇NO₄ 203.24 Chiral intermediate; enhanced steric hindrance
(S)-2-((Boc)amino)-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl C₁₄H₁₇FNO₄ 294.29 Improved lipophilicity; antiviral candidates
(S)-2-((Boc)amino)-3-(3-carbamoylphenyl)propanoic acid 3-Carbamoylphenyl C₁₅H₂₀N₂O₅ 308.33 Polar group for solubility; drug intermediates
(S)-3-((Boc)amino)-3-(4-nitrophenyl)propanoic acid 4-Nitrophenyl C₁₄H₁₈N₂O₆ 310.30 Electron-withdrawing group; reactive intermediate
(S)-2-((Boc)amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl C₁₃H₁₈NO₄S 283.35 Heterocyclic moiety; modulates target binding
(R)-3-((Boc)amino)-2-methylpropanoic acid Methyl (R-enantiomer) C₉H₁₇NO₄ 203.24 Stereochemical contrast; divergent activity

Key Observations :

  • Aromatic substituents (e.g., 4-fluorophenyl, 4-nitrophenyl) enhance lipophilicity and are prevalent in kinase inhibitors and antivirals .
  • Polar groups (e.g., carbamoyl, hydroxy) improve aqueous solubility, critical for bioavailability in drug candidates .
  • Electron-withdrawing groups (e.g., nitro) increase reactivity in nucleophilic substitution reactions .

Challenges :

  • Bulky substituents (e.g., trityl groups) require mild deprotection conditions to prevent racemization .
  • Nitrophenyl derivatives necessitate careful handling due to explosive byproducts .

Stereochemical Considerations

The (S)-enantiomer of 2-methylpropanoic acid is often preferred in drug synthesis due to superior target affinity. The (R)-enantiomer, while structurally similar, may display reduced activity or off-target effects .

Biological Activity

(S)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid (CAS No. 190897-47-3) is an amino acid derivative that has gained attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₉H₁₇NO₄
  • Molecular Weight : 203.24 g/mol
  • Purity : 98% .

This compound exhibits several biological activities through various mechanisms:

  • Antimicrobial Activity : Research indicates that derivatives of this compound have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.5 to 8 μg/mL, demonstrating significant antimicrobial potential .
  • Cancer Therapeutics : The compound has been implicated in studies targeting cancer cells. It has demonstrated selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. For instance, one study reported an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anti-cancer properties .
  • Inhibition of Specific Enzymes : The compound acts as an inhibitor for various enzymes involved in critical signaling pathways, including those related to apoptosis and cell proliferation. It has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC₅₀ ValuesReference
AntimicrobialStaphylococcus aureus4–8 μg/mL
AntitubercularMycobacterium tuberculosis0.5–1.0 μg/mL
Cancer Cell ProliferationMDA-MB-231 (TNBC)IC₅₀ = 0.126 μM
MMP InhibitionMMP-2 and MMP-9Not specified

Pharmacokinetics

Pharmacokinetic studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models, particularly in Sprague-Dawley rats. Results indicated moderate systemic exposure with a peak plasma concentration (CmaxC_{max}) of approximately 592 mg/mL after administration, alongside a slow elimination profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.